2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, characterized by the presence of an amino group, a chloro group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of 2-chlorophenylalanine, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as sodium hydroxide or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-Amino-3-(4-nitrophenyl)propanoic acid: Has the nitro group in a different position, which can affect its chemical properties and interactions.
3-Amino-3-(2-nitrophenyl)propanoic acid: Differs in the position of the amino group, leading to variations in its reactivity and applications.
Uniqueness
2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid is unique due to the presence of both chloro and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for specific research and industrial applications. The presence of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C9H9ClN2O4 |
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Molecular Weight |
244.63 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-6-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-2-1-3-8(12(15)16)5(6)4-7(11)9(13)14/h1-3,7H,4,11H2,(H,13,14) |
InChI Key |
TYBDVRPTUXTOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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